molecular formula C21H40NNaO3 B15092566 N-Octadecanoyl-L-alanine sodium salt

N-Octadecanoyl-L-alanine sodium salt

Cat. No.: B15092566
M. Wt: 377.5 g/mol
InChI Key: ANDJZRCZLRGWPQ-UHFFFAOYSA-M
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Description

N-Octadecanoyl-L-alanine sodium salt is a chemical compound with the molecular formula C21H40NNaO3 and a molar mass of 377.53697 g/mol . It is also known by its systematic name, L-Alanine, N-(1-oxooctadecyl)-, sodium salt (1:1) . This compound is a derivative of L-alanine, a naturally occurring amino acid, and is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the alanine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octadecanoyl-L-alanine sodium salt typically involves the acylation of L-alanine with octadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Octadecanoyl-L-alanine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Octadecanoyl-L-alanine sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octadecanoyl-L-alanine sodium salt is primarily related to its amphiphilic properties. The compound can interact with lipid bilayers and proteins, affecting their structure and function. It can also form micelles and vesicles, which are useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with membrane proteins and lipid rafts, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Octadecanoyl-L-alanine: Similar structure but without the sodium ion.

    N-Octadecanoyl-L-serine sodium salt: Similar structure with serine instead of alanine.

    N-Octadecanoyl-L-glycine sodium salt: Similar structure with glycine instead of alanine.

Uniqueness

N-Octadecanoyl-L-alanine sodium salt is unique due to its specific combination of the octadecanoyl group and L-alanine, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactants and emulsifying agents, as well as in studies involving membrane interactions .

Properties

Molecular Formula

C21H40NNaO3

Molecular Weight

377.5 g/mol

IUPAC Name

sodium;2-(octadecanoylamino)propanoate

InChI

InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25;/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

ANDJZRCZLRGWPQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+]

Origin of Product

United States

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